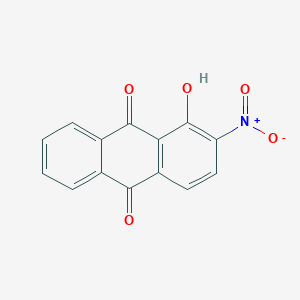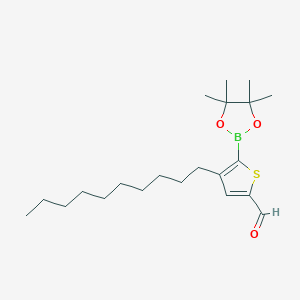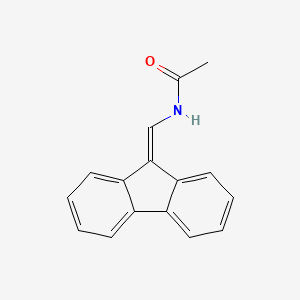![molecular formula C8H7N3OS B13132015 N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold followed by the introduction of the acetamide group. One common method involves the annulation of pyridine to a thiazole ring. This can be achieved through the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the reactive sites of the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Explored for its antitumor activities and potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. For example, some derivatives have been reported to inhibit histamine H3 receptors .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar pharmacological activities.
Pyridine derivatives: Compounds containing the pyridine ring are widely studied for their diverse biological activities.
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties
Uniqueness
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is unique due to the combination of thiazole and pyridine rings, which provides multiple reactive sites for functionalization and a broad spectrum of potential pharmacological activities .
Properties
Molecular Formula |
C8H7N3OS |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
N-([1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7N3OS/c1-5(12)10-8-11-7-6(13-8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) |
InChI Key |
LQRWOMHIYRNZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)







![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)


